Defined HPLC Relative Retention Time (RRT 6.0) for System Suitability Against All Other Oxaliplatin-Degradants
The USP Oxaliplatin monograph defines the diaquodiaminocyclohexaneplatinum dimer with an RRT of 6.0 relative to the oxaliplatin peak (RRT 1.0). This is significantly later than other specified impurities: Oxaliplatin Related Compound C (RRT 0.8) and Related Compound B (RRT 2.7) [1][2]. The large ΔRRT of +5.0 vs. the API and +3.3 vs. the next closest impurity ensures unambiguous peak identification during system suitability testing.
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT 6.0 (diaquodiaminocyclohexaneplatinum dimer, as dinitrate salt) |
| Comparator Or Baseline | Oxaliplatin Related Compound C (RRT 0.8); Oxaliplatin Related Compound B (RRT 2.7); Oxaliplatin API (RRT 1.0) |
| Quantified Difference | ΔRRT = +5.0 vs. API; ΔRRT = +3.3 vs. Related Compound B |
| Conditions | USP/EP HPLC method: L1 column (4.6 mm × 25 cm, 5 µm), UV 210 nm, Methanol:Buffer (3:17) mobile phase, 1 mL/min flow |
Why This Matters
Procuring the correct dinitrate dimer ensures the system suitability solution matches the monograph‑defined retention time, enabling reliable peak assignment and avoiding failed system suitability criteria.
- [1] USP 35, Oxaliplatin Monograph. DrugFuture. View Source
- [2] USP 2025, Oxaliplatin Monograph. Trungtamthuoc. View Source
